molecular formula C14H12N2S B7875873 1-benzyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione

1-benzyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione

Cat. No.: B7875873
M. Wt: 240.33 g/mol
InChI Key: LRDRHGVAACMLOO-UHFFFAOYSA-N
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Description

1-benzyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione is a heterocyclic compound that features a fused pyrrole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a pyridine derivative with a suitable thiol reagent can lead to the formation of the thione group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents, alkylating agents, or other electrophiles/nucleophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrole or pyridine rings .

Scientific Research Applications

1-benzyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione is unique due to its specific structural features and the presence of a thione group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

1-benzyl-5H-pyrrolo[3,2-c]pyridine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S/c17-14-12-7-9-16(13(12)6-8-15-14)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDRHGVAACMLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=CNC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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